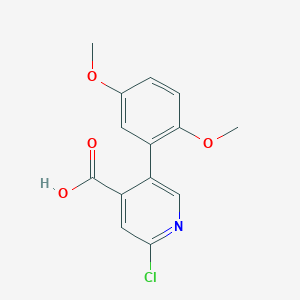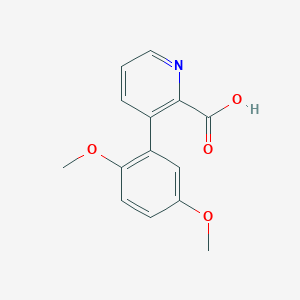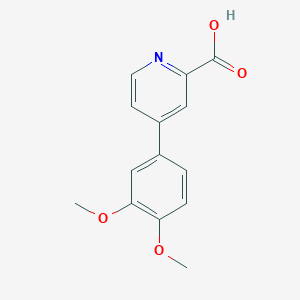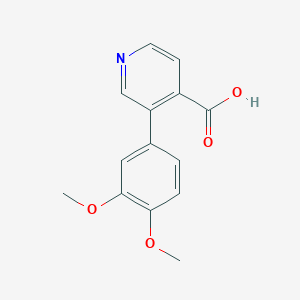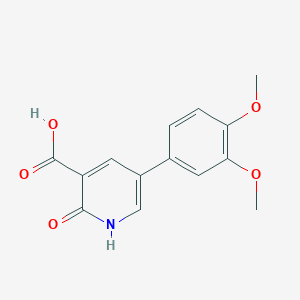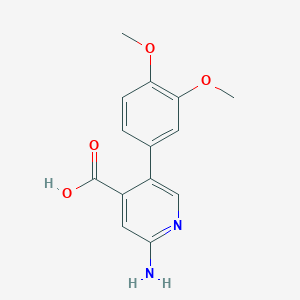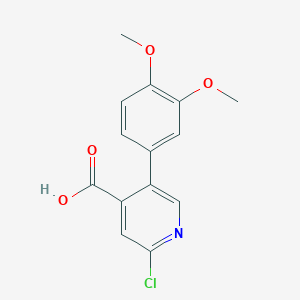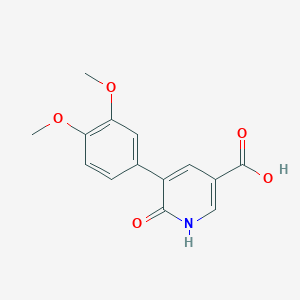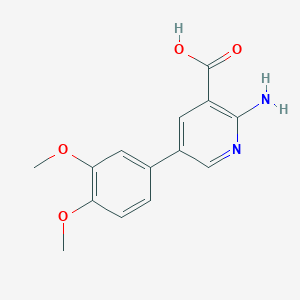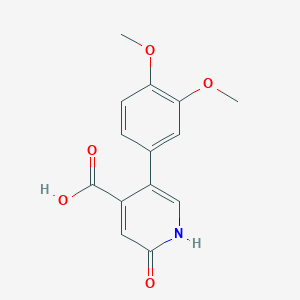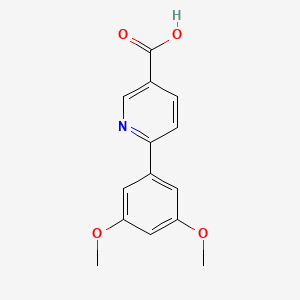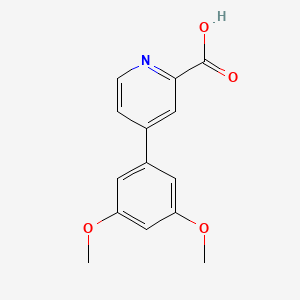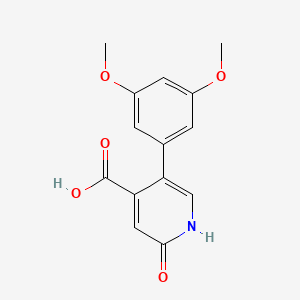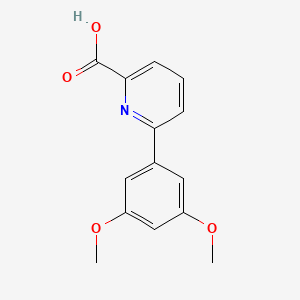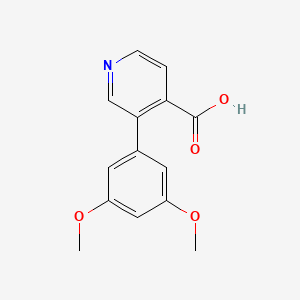
MFCD18085877
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD18085877 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18085877 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve a series of chemical reactions that ensure the purity and stability of the compound. Common methods include:
In-solution digestion: This method is widely used for its efficiency and reproducibility.
Filter-aided sample preparation: This technique helps in reducing errors and improving throughput.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and quality. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed to monitor the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: MFCD18085877 undergoes various chemical reactions, including:
Reduction: The compound can also undergo reduction, where it gains electrons and forms reduced products.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substituting agents: Such as halogens or alkyl groups for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
MFCD18085877 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of MFCD18085877 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. For example, it could interact with transforming growth factor beta 1 (TGF-β1) and cyclooxygenase-2 (COX-2), leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
MFCD18085877 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. For instance:
N-substituted N′-phenylpicolinohydrazides: These compounds share some structural similarities and have been studied for their antifungal activity.
Other derivatives: Compounds with similar functional groups or chemical properties can be compared to understand the distinct features of this compound
Eigenschaften
IUPAC Name |
3-(3,5-dimethoxyphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-10-5-9(6-11(7-10)19-2)13-8-15-4-3-12(13)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHUDKRLXFPQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=C(C=CN=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687851 |
Source


|
| Record name | 3-(3,5-Dimethoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258609-79-8 |
Source


|
| Record name | 3-(3,5-Dimethoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
